3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
Overview
Description
3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene is an organic compound with the molecular formula C22H39BO2S It is a boronic ester derivative of thiophene, characterized by the presence of a dodecyl chain and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene typically involves the following steps:
Formation of the Thiophene Core: The thiophene core is synthesized through a series of reactions starting from commercially available precursors. This often involves the use of Grignard reagents or lithium-halogen exchange reactions.
Introduction of the Dodecyl Chain: The dodecyl chain is introduced via alkylation reactions, where the thiophene core is reacted with a dodecyl halide under basic conditions.
Boronic Ester Formation: The final step involves the formation of the boronic ester group. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, aryl or vinyl halides, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: From oxidation reactions.
Functionalized Thiophenes: From substitution reactions.
Scientific Research Applications
3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: Employed in the synthesis of conjugated polymers and small molecules for use in light-emitting diodes (LEDs) and other optoelectronic devices.
Chemical Biology: Utilized in the development of fluorescent probes and sensors due to its ability to undergo specific chemical reactions.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene is primarily based on its ability to participate in cross-coupling reactions and form conjugated systems. The boronic ester group facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling, while the thiophene ring provides a stable, conjugated backbone that enhances electronic properties. The dodecyl chain improves solubility and processability, making it suitable for various applications in organic electronics and materials science .
Comparison with Similar Compounds
Similar Compounds
3-Dodecylthiophene: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Lacks the dodecyl chain, resulting in different solubility and processability properties.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Contains two boronic ester groups and a benzothiadiazole core, offering different electronic properties
Uniqueness
3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene is unique due to its combination of a long alkyl chain, a thiophene core, and a boronic ester group. This combination provides a balance of solubility, electronic properties, and reactivity, making it highly versatile for various applications in organic electronics and materials science .
Properties
IUPAC Name |
2-(3-dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39BO2S/c1-6-7-8-9-10-11-12-13-14-15-16-19-17-18-26-20(19)23-24-21(2,3)22(4,5)25-23/h17-18H,6-16H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFQGWRXFFSUGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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